molecular formula C8H7Cl3N2 B1520804 2-Amino-2-(3,5-dichlorophenyl)acetonitrile hydrochloride CAS No. 1240528-10-2

2-Amino-2-(3,5-dichlorophenyl)acetonitrile hydrochloride

Cat. No.: B1520804
CAS No.: 1240528-10-2
M. Wt: 237.5 g/mol
InChI Key: IOIPVALHMXRHBW-UHFFFAOYSA-N
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Description

“2-Amino-2-(3,5-dichlorophenyl)acetonitrile hydrochloride” is a chemical compound with the CAS Number: 1240528-10-2 . It has a molecular weight of 237.52 and is often used in various research fields including pharmaceuticals, agrochemicals, and materials science.


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6Cl2N2.ClH/c9-6-1-5 (8 (12)4-11)2-7 (10)3-6;/h1-3,8H,12H2;1H . This code provides a unique representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Antitumor Activities

Research has explored the synthesis of novel thiophene derivatives, highlighting their potential antitumor properties. A study focused on the Gewald synthesis of 5-acetyl-4-((4-acetylphenyl)amino)-2-aminothiophene-3-carbonitrile scaffolds, revealing their inhibitory effects on human tumor cell lines such as hepatocellular carcinoma (HEPG-2) and mammary gland breast cancer (MCF-7) (Khalifa & Algothami, 2020). This suggests that derivatives of 2-aminothiophene compounds, possibly including 2-Amino-2-(3,5-dichlorophenyl)acetonitrile hydrochloride, could have applications in cancer research and treatment.

Electrochemical and Photoluminescent Properties

The electrooxidation of 2-amino-3-cyano-4-phenylthiophene has been investigated for the potential development of new classes of photoluminescent materials. This research demonstrates the compound's electroactive properties and its ability to form π-conjugated oligoaminothiophenes, which exhibit photoluminescence, suggesting its potential in the development of new photoluminescent materials (Ekinci et al., 2000).

Schiff Bases and Metal Complexes

Another field of application involves the synthesis of Schiff bases and their metal complexes, demonstrating diverse chemical reactivities and potential uses in coordination chemistry and material science. For instance, functionalized acyclic Schiff bases have been synthesized and studied for their complexation with d- and f-metal ions (Brianese et al., 1998). This research area could offer insights into the coordination behavior and applications of related nitrile-containing compounds in the creation of novel materials and catalysts.

Antimicrobial Agents

Research on the synthesis of formazans from Mannich base derivatives of thiadiazole has demonstrated antimicrobial activities, indicating the potential of such compounds in developing new antimicrobial agents (Sah et al., 2014). This suggests that structurally similar compounds, including this compound, could be explored for their antimicrobial properties.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Properties

IUPAC Name

2-amino-2-(3,5-dichlorophenyl)acetonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2.ClH/c9-6-1-5(8(12)4-11)2-7(10)3-6;/h1-3,8H,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOIPVALHMXRHBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240528-10-2
Record name 2-amino-2-(3,5-dichlorophenyl)acetonitrile hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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